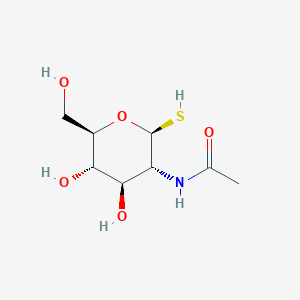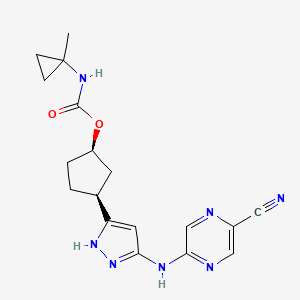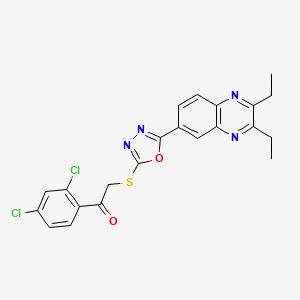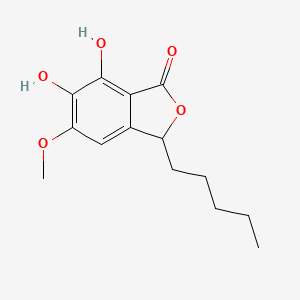
A|A1 C42 aggregation inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A|A1 C42 aggregation inhibitor 2 is a compound designed to inhibit the aggregation of specific proteins, particularly those associated with neurodegenerative diseases such as Alzheimer’s disease. Protein aggregation is a process where misfolded proteins clump together, forming insoluble fibrils that can disrupt cellular function and lead to disease. This compound aims to prevent or reduce the formation of these aggregates, thereby mitigating their harmful effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:
Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.
Wissenschaftliche Forschungsanwendungen
A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.
Biology: Investigated for its effects on cellular processes and protein stability.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.
Wirkmechanismus
The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.
Vergleich Mit ähnlichen Verbindungen
Amyloid-beta aggregation inhibitors: Compounds like tramiprosate and homotaurine.
Tau aggregation inhibitors: Molecules such as methylene blue and leucomethylene blue.
Uniqueness: A|A1 C42 aggregation inhibitor 2 is unique in its specific binding affinity and inhibitory mechanism. Unlike some other inhibitors, it may offer enhanced stability and efficacy in preventing protein aggregation, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C14H18O5 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3 |
InChI-Schlüssel |
TYRALYIIFIIIOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


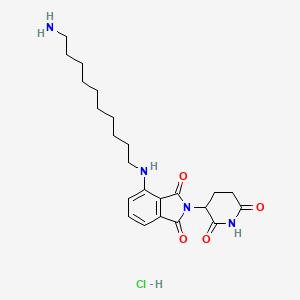
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
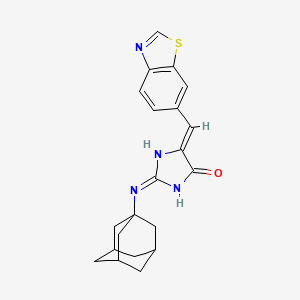
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
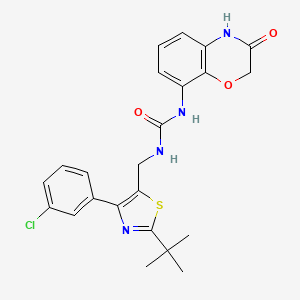

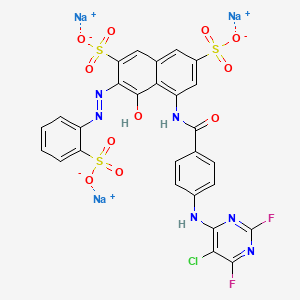
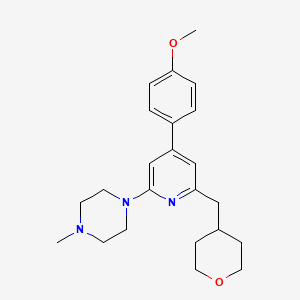
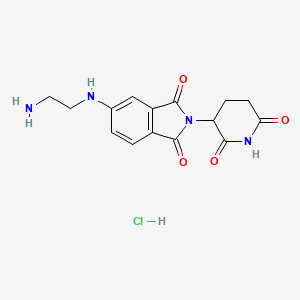
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
